1-Iodo-2,5-dimethyl-3-nitrobenzene
Description
Contextualization within Halogenated Nitroarenes: A Review of Synthetic and Mechanistic Significance
Halogenated nitroarenes are a cornerstone of modern organic synthesis. The interplay between the electron-withdrawing nitro group and the halogen substituent creates a unique electronic environment on the aromatic ring. The nitro group, a powerful deactivating group, directs incoming electrophiles to the meta position and makes the aromatic ring susceptible to nucleophilic aromatic substitution. The halogen, particularly iodine, serves as an excellent leaving group in such reactions and, perhaps more importantly, acts as a versatile handle for a wide array of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.
The presence of an iodine atom, as in 1-Iodo-2,5-dimethyl-3-nitrobenzene, is particularly advantageous for synthetic chemists. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it highly reactive in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the construction of complex molecular architectures. For instance, the related compound 1-iodo-2-nitrobenzene (B31338) has been utilized in the synthesis of 2-(2-Pyridyl)-3H-indol-3-one N-Oxide and 1-(2-Nitrophenyl)-1H-indole. nist.govchemicalbook.com
Importance of Substituted Nitrobenzenes as Synthetic Intermediates and Probes
Substituted nitrobenzenes are invaluable synthetic intermediates. americanelements.com One of their most significant applications is their reduction to the corresponding anilines, which are precursors to a vast range of dyes, pharmaceuticals, and polymers. prepchem.com This transformation is a fundamental process in industrial and laboratory-scale synthesis. lab-chemicals.com The specific substitution pattern on the nitrobenzene (B124822) ring can be strategically chosen to lead to highly functionalized aniline (B41778) derivatives.
Furthermore, the nitro group itself can be displaced by nucleophiles under certain conditions, a reaction that is particularly feasible in dipolar aprotic solvents. americanelements.com The electron-withdrawing nature of the nitro group also activates the aromatic ring for other transformations. The presence of additional substituents, such as the two methyl groups in this compound, provides steric and electronic modulation of the ring's reactivity, influencing the regioselectivity of reactions and the stability of intermediates. These methyl groups, being electron-donating, can partially offset the deactivating effect of the nitro group, potentially leading to unique reactivity patterns compared to simpler iodonitrobenzenes.
Overview of Current Research Trajectories and Unexplored Scientific Avenues for this compound
While specific research on this compound is limited, its structure suggests several promising avenues for future investigation. The compound, with its CAS number 56404-21-8, is commercially available, providing a starting point for its exploration.
A primary area of interest would be the systematic investigation of its reactivity in various palladium-catalyzed cross-coupling reactions. Understanding how the steric hindrance from the adjacent methyl group and the electronic influence of the nitro and second methyl group affect the efficiency and outcome of these reactions would be a valuable contribution to the field of synthetic methodology.
Another unexplored avenue is the synthesis of novel heterocyclic compounds. The strategic placement of the iodo, nitro, and methyl groups could be exploited to construct complex, polycyclic systems through intramolecular reactions following an initial intermolecular coupling. For example, reduction of the nitro group to an amine, followed by an intramolecular cyclization involving the iodo- and one of the methyl groups, could lead to novel nitrogen-containing heterocycles.
Furthermore, computational studies on the electronic structure and reaction mechanisms of this compound would provide valuable insights into its chemical behavior. Such studies could help to predict its reactivity and guide the design of new synthetic applications. The lack of extensive experimental data makes this compound a prime candidate for theoretical investigation to stimulate future experimental work.
Interactive Data Tables
Below are data tables summarizing the known information for this compound and a comparison with its isomers.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 56404-21-8 | |
| Molecular Formula | C8H8INO2 | |
| Molecular Weight | 277.06 g/mol | |
| Purity | 97% | |
| Storage | Keep in dark place, Sealed in dry, 2-8°C |
Table 2: Comparative Properties of Iodo-dimethyl-nitrobenzene Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Iodo-2,4-dimethyl-3-nitrobenzene | 56404-21-8 | C8H8INO2 | 277.06 |
| 1-Iodo-2,4-dimethyl-5-nitrobenzene | 4102-38-9 | C8H8INO2 | 277.06 |
| 1-Iodo-4,5-dimethyl-2-nitrobenzene | 39763-72-9 | C8H8INO2 | 277.06 |
| 2-Iodo-1,5-dimethyl-3-nitrobenzene | 593255-20-0 | C8H8INO2 | 277.06 |
Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2,5-dimethyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYQAISPHJYIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856810 | |
| Record name | 1-Iodo-2,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52415-05-1 | |
| Record name | 1-Iodo-2,5-dimethyl-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Derivatization for 1 Iodo 2,5 Dimethyl 3 Nitrobenzene
Direct Halogenation Strategies for Aryl Iodide Introduction
Direct iodination of an aromatic ring that already contains the dimethyl and nitro substituents presents a formidable challenge due to issues of reactivity and regioselectivity. The success of such a strategy hinges on overcoming the deactivating effect of the nitro group and precisely controlling the position of the incoming electrophile.
Electrophilic aromatic substitution is a fundamental method for introducing halogens to a benzene (B151609) ring. However, the direct iodination of 2,5-dimethylnitrobenzene, the logical precursor for this approach, is complex. Iodine itself is a relatively weak electrophile, and its reaction with aromatic rings often requires an oxidizing agent to generate a more potent iodinating species, such as the iodonium (B1229267) ion (I⁺). stackexchange.com
The regiochemical outcome is governed by the directing effects of the substituents already on the ring. In 2,5-dimethylnitrobenzene, the two methyl groups are activating and ortho, para-directing, while the nitro group is strongly deactivating and meta-directing. The target molecule requires iodination at the C-3 position (relative to the nitro group), which is ortho to one methyl group and meta to the nitro group. While this position is activated, other positions on the ring, particularly C-6 (ortho to the second methyl group), are also highly activated. This can lead to a mixture of constitutional isomers, complicating purification and reducing the yield of the desired product. libretexts.orgyoutube.com
Furthermore, iodination of strongly deactivated rings, such as those bearing a nitro group, is generally difficult to achieve and may require harsh conditions, like the use of iodine in oleum (B3057394) (fuming sulfuric acid). rsc.orgacs.org However, it has been reported that such systems are often unable to introduce an iodine atom ortho to a nitro group, making this direct approach less feasible for the target compound. rsc.org
Table 1: Regiochemical Analysis for Electrophilic Iodination of 2,5-Dimethylnitrobenzene
| Position | Directing Effects | Predicted Reactivity |
| C-3 | Ortho to C2-CH₃ (activating), Meta to C1-NO₂ (deactivating) | Moderately Favorable |
| C-4 | Ortho to C5-CH₃ (activating), Meta to C2-CH₃, Para to C1-NO₂ (deactivating) | Less Favorable |
| C-6 | Ortho to C5-CH₃ (activating), Para to C2-CH₃ (activating) | Highly Favorable, but sterically hindered |
Radical iodination offers an alternative mechanistic pathway to electrophilic substitution. numberanalytics.com This process typically involves three main stages: initiation, propagation, and termination. numberanalytics.com Initiation generates a radical, which then abstracts a hydrogen atom from the aromatic ring to create an aryl radical. This radical subsequently reacts with an iodine source to form the final product. numberanalytics.com While radical reactions can sometimes provide different regioselectivity compared to their ionic counterparts, their application for the specific synthesis of 1-iodo-2,5-dimethyl-3-nitrobenzene is not well-documented in the literature. The chemistry of nitroaromatic compounds can involve radical-anions, but these are typically associated with reductive processes rather than halogenation. nih.gov
Conversion from Precursors via Halogen Exchange Reactions
A more reliable and controllable strategy involves the synthesis of a precursor molecule that can be chemically converted into the target iodo-compound. This approach often provides superior regioselectivity.
The Sandmeyer reaction is a cornerstone of aromatic synthesis, providing a method to replace an amino group on an aromatic ring with a variety of substituents, including halides. youtube.com This reaction proceeds via the formation of an aryl diazonium salt, which is then decomposed in the presence of a nucleophile, such as an iodide ion. For the synthesis of this compound, the required precursor is 2,5-dimethyl-3-nitroaniline (B181191).
The process involves two key steps:
Diazotization: The primary aromatic amine, 2,5-dimethyl-3-nitroaniline, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl or H₂SO₄) at low temperatures (0–5 °C) to form the corresponding diazonium salt.
Iodide Displacement: The resulting diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group (N₂⁺) is an excellent leaving group, and its displacement by the iodide ion readily occurs, often without the need for a copper catalyst that is typical for Sandmeyer reactions involving chlorides or bromides. sciencemadness.org This reaction yields the desired this compound.
Table 2: General Conditions for Sandmeyer Iodination
| Step | Reagents | Solvent | Temperature | Notes |
| Diazotization | Aryl Amine, NaNO₂, H₂SO₄/HCl | Water | 0–5 °C | Low temperature is critical to prevent decomposition of the diazonium salt. |
| Displacement | Aryl Diazonium Salt, KI | Water | Room Temp to gentle warming | Nitrogen gas (N₂) is evolved during the reaction. |
Modern organic synthesis has seen the rise of transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed methodologies could potentially be employed for the synthesis of the target molecule. nih.gov One such approach is a halogen exchange reaction, where a more readily available aryl halide, such as 1-bromo-2,5-dimethyl-3-nitrobenzene, is converted to the corresponding aryl iodide. This transformation, often referred to as a Finkelstein-type reaction for aryl halides, can be facilitated by a palladium catalyst in the presence of an iodide source. Another advanced strategy involves the direct, palladium-catalyzed C-H iodination of the 2,5-dimethylnitrobenzene precursor, where a directing group can be used to achieve high regioselectivity. nih.gov However, the Sandmeyer reaction remains a more classical and frequently employed method for this particular transformation.
Multi-Step Synthesis from Simpler Aromatic Substrates
The most practical and controllable route to this compound involves a multi-step synthesis starting from a simple, commercially available aromatic hydrocarbon like p-xylene (B151628). This strategy allows for the precise installation of each functional group in the correct position by leveraging the principles of directing group effects and functional group interconversions. libretexts.orglibretexts.org
A plausible and efficient synthetic sequence is as follows:
Nitration of p-Xylene: The synthesis begins with the electrophilic nitration of p-xylene (1,4-dimethylbenzene) using a standard nitrating mixture of nitric acid and sulfuric acid. The two methyl groups direct the incoming nitro group to the position ortho to one of the methyls, yielding 2,5-dimethylnitrobenzene .
Reduction of the Nitro Group: The nitro group of 2,5-dimethylnitrobenzene is then reduced to a primary amine. Common reducing agents for this transformation include tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl), or catalytic hydrogenation (H₂/Pd). This step produces 2,5-dimethylaniline (B45416) .
Protection of the Amino Group: The amino group is a very strong activating group and can interfere with subsequent reactions, particularly nitration, where it can be oxidized or lead to undesired products. stackexchange.com Therefore, it is protected by converting it into an amide, for example, by reacting 2,5-dimethylaniline with acetic anhydride (B1165640) to form N-(2,5-dimethylphenyl)acetamide .
Regioselective Nitration: The N-acetyl group is still an ortho, para-director but is less activating than the free amine, allowing for more controlled nitration. Nitration of N-(2,5-dimethylphenyl)acetamide places the nitro group at the C-3 position, which is ortho to the activating N-acetyl group. This yields N-(2,5-dimethyl-3-nitrophenyl)acetamide .
Deprotection of the Amino Group: The N-acetyl group is removed by acid or base-catalyzed hydrolysis to reveal the free amino group, affording the key precursor, 2,5-dimethyl-3-nitroaniline .
Sandmeyer Reaction: As described in section 2.2.1, 2,5-dimethyl-3-nitroaniline is converted to the final product, This compound , via diazotization and subsequent reaction with potassium iodide.
This multi-step approach, while longer, provides a high degree of control over the regiochemistry at each step, ultimately leading to the unambiguous synthesis of the target compound. youtube.comlibretexts.org
Sequential Functionalization: Nitration, Alkylation, and Directed Iodination
A primary synthetic route to this compound involves a series of sequential functionalization reactions, beginning with a readily available starting material like p-xylene. This pathway strategically builds the molecule by introducing the necessary functional groups in a specific order to ensure the correct regiochemistry.
The initial step is the nitration of p-xylene (1,4-dimethylbenzene) to produce 2,5-dimethylnitrobenzene (also known as nitro-p-xylene). nih.govgoogle.com This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions, such as temperature and acid concentration, are crucial to favor mononitration and prevent the formation of dinitro-p-xylene byproducts. nih.gov For instance, the mononitration of p-xylene can be readily achieved at temperatures around 30°C. nih.gov
The subsequent step involves the reduction of the nitro group in 2,5-dimethylnitrobenzene to an amino group, yielding 2,5-dimethylaniline. This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents, such as iron or tin in the presence of hydrochloric acid, or through catalytic hydrogenation.
With the amino group in place, the next key functionalization is the nitration of 2,5-dimethylaniline to introduce a nitro group at the 3-position, resulting in the formation of 2,5-dimethyl-3-nitroaniline. The synthesis of this crucial intermediate is typically achieved using a mixed acid (HNO₃/H₂SO₄) solution at low temperatures (0–5°C) to control the reaction and minimize side products.
The final step in this sequence is the introduction of the iodine atom. This is accomplished through a diazotization-iodination reaction, a variant of the Sandmeyer reaction. nih.gov The amino group of 2,5-dimethyl-3-nitroaniline is first converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like sulfuric or hydrochloric acid. organic-chemistry.org This diazonium salt intermediate is generally unstable and is immediately treated with a source of iodide, such as potassium iodide, to yield the target molecule, this compound. nih.govorganic-chemistry.org This one-pot sequential diazotization-iodination is a convenient and widely used method for preparing aryl iodides from aromatic amines. organic-chemistry.org
Table 1: Key Intermediates in the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis |
|---|---|---|---|
| p-Xylene | C₈H₁₀ | 106.17 | Starting Material |
| 2,5-Dimethylnitrobenzene | C₈H₉NO₂ | 151.17 | Nitrated Intermediate cymitquimica.com |
| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | Reduced Intermediate |
| 2,5-Dimethyl-3-nitroaniline | C₈H₁₀N₂O₂ | 166.18 | Nitrated Amine Precursor |
Stereochemical Control and Regioselective Synthesis Strategies
Given that this compound is an achiral molecule, stereochemical control is not a factor in its synthesis. However, regioselective control is of paramount importance to ensure the correct placement of the substituents on the aromatic ring. The synthetic strategy outlined above inherently controls the regiochemistry of the final product.
The regioselectivity of the initial nitration of p-xylene is dictated by the directing effects of the two methyl groups. Since both are ortho, para-directing and the para positions are blocked by each other, the nitro group is directed to one of the ortho positions, leading to the formation of 2,5-dimethylnitrobenzene.
The subsequent nitration of 2,5-dimethylaniline is a critical regioselective step. The powerful ortho, para-directing amino group and the ortho, para-directing methyl groups work in concert. The position meta to the amino group and ortho to both methyl groups is activated, leading to the desired 2,5-dimethyl-3-nitroaniline. The use of controlled reaction conditions, such as low temperature, is essential to achieve high selectivity in this step.
Finally, the conversion of the amino group in 2,5-dimethyl-3-nitroaniline to the iodo group via the Sandmeyer reaction is a regiochemically defined process. The iodo substituent replaces the diazonium group, which in turn replaced the amino group, thus fixing the iodine atom at the 1-position without affecting the positions of the other substituents.
Alternative strategies for achieving regioselectivity in the synthesis of related nitroaromatic compounds include methods like iridium-catalyzed C-H borylation followed by copper-catalyzed nitration, which can allow for the meta-nitration of arenes bearing ortho, para-directing groups. nih.gov However, for the specific synthesis of this compound, the sequential functionalization route starting from p-xylene and proceeding through the 2,5-dimethyl-3-nitroaniline intermediate is a well-established and effective approach for ensuring the desired regiochemistry.
Table 2: Summary of Regioselective Steps
| Reaction Step | Starting Material | Reagents | Product | Regiochemical Consideration |
|---|---|---|---|---|
| Mononitration | p-Xylene | HNO₃, H₂SO₄ | 2,5-Dimethylnitrobenzene | Methyl groups direct nitration to the ortho position. nih.gov |
| Nitration | 2,5-Dimethylaniline | HNO₃, H₂SO₄ | 2,5-Dimethyl-3-nitroaniline | The amino group directs nitration to the meta position, which is also ortho to the methyl groups. |
Reaction Chemistry and Mechanistic Studies of 1 Iodo 2,5 Dimethyl 3 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Reactions and Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 1-iodo-2,5-dimethyl-3-nitrobenzene. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the nature of the substituents on the ring.
Substitution Mechanisms of the Nitro Group
The nitro group (–NO₂) is a powerful electron-withdrawing group, which significantly activates the aromatic ring towards nucleophilic attack. youtube.com In principle, the nitro group itself can be displaced by a strong nucleophile, a process known as denitration. This type of reaction is synthetically useful for introducing various functional groups onto an aromatic ring. acs.org The general mechanism for SNAr involves the formation of a negatively charged intermediate called a Meisenheimer complex. masterorganicchemistry.comyoutube.com The stability of this complex is crucial for the reaction to proceed. The electron-withdrawing nitro group, particularly when positioned ortho or para to the leaving group, can effectively stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com In the case of this compound, the nitro group is meta to the iodo group, which provides less stabilization compared to an ortho or para arrangement. masterorganicchemistry.com However, the cumulative electron-withdrawing effect of the nitro and iodo groups still renders the ring susceptible to nucleophilic attack.
The substitution of the nitro group in nitroarenes can be facilitated by various nucleophiles. acs.orgresearchgate.net While specific studies on the direct nucleophilic substitution of the nitro group in this compound are not extensively detailed in the provided search results, the general principles of SNAr suggest that strong nucleophiles would be required to displace the nitro group.
Substitution Mechanisms of the Iodo Group
The iodine atom in this compound can also act as a leaving group in SNAr reactions. The general reactivity order for halogens in SNAr reactions is F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, the high electronegativity of fluorine is more effective at stabilizing the intermediate carbanion.
Despite iodine being the best leaving group among halogens in terms of bond strength, its lower electronegativity makes it less activating for the initial nucleophilic attack compared to fluorine. However, the presence of the strongly electron-withdrawing nitro group in this compound significantly enhances the electrophilicity of the ring, facilitating the attack of nucleophiles and subsequent displacement of the iodo group.
Influence of Steric and Electronic Effects on SNAr Kinetics and Thermodynamics
The kinetics and thermodynamics of SNAr reactions of this compound are governed by a combination of steric and electronic factors.
Electronic Effects:
The nitro group is a potent electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution. masterorganicchemistry.comyoutube.comyoutube.com It achieves this by withdrawing electron density from the ring through both inductive and resonance effects, making the ring more electrophilic and stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.com
The iodo group also exerts an electron-withdrawing inductive effect, further enhancing the ring's electrophilicity.
The two methyl groups are electron-donating groups through an inductive effect. This partially counteracts the electron-withdrawing effects of the nitro and iodo groups, potentially slowing down the rate of nucleophilic attack compared to a non-methylated analogue.
Steric Effects:
The two methyl groups, positioned ortho and para to the nitro group and ortho and meta to the iodo group, introduce significant steric hindrance. This steric bulk can impede the approach of the nucleophile to the carbon atoms bearing the leaving groups (nitro and iodo). capes.gov.brrsc.org
Increased steric hindrance can raise the activation energy for the formation of the Meisenheimer complex, thereby reducing the reaction rate. capes.gov.brrsc.org For instance, studies on similar systems have shown that steric hindrance can dramatically lower reaction rates. capes.gov.brrsc.org
Transition Metal-Catalyzed Cross-Coupling Reactions Involving the Aryl Iodide Moiety
The carbon-iodine bond in this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide to form a new carbon-carbon bond. mdpi.com Aryl iodides are highly reactive substrates for this reaction. acs.org The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.comrhhz.net
While specific examples for this compound are not prevalent in the provided search results, the reaction is expected to proceed efficiently at the C-I bond. The nitro group is generally well-tolerated in Suzuki-Miyaura couplings. mdpi.com However, some studies have noted that the presence of a nitro group can sometimes lead to lower reactivity at lower temperatures. acs.org In some cases, the nitro group itself can be used as a coupling partner in denitrative Suzuki-Miyaura reactions, though this typically requires specific catalysts and conditions. mdpi.comresearchgate.netresearchgate.net
Below is a representative table illustrating typical conditions for Suzuki-Miyaura reactions with similar nitro-substituted aryl iodides.
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 95 |
| 1-Iodo-3-nitrobenzene | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions.
Heck and Sonogashira Coupling Transformations
Heck Coupling: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide (like an aryl iodide) with an alkene to form a substituted alkene. The reaction mechanism involves oxidative addition of the aryl iodide to Pd(0), insertion of the alkene into the Pd-aryl bond, and subsequent β-hydride elimination. The C-I bond of this compound is expected to be reactive under Heck conditions.
Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is a highly reliable method for the synthesis of arylalkynes. libretexts.org Aryl iodides are the most reactive halides for this transformation. wikipedia.org The reaction can be carried out under mild conditions, often at room temperature. wikipedia.orgnih.gov
The catalytic cycle for the Sonogashira reaction involves separate but interconnected palladium and copper cycles. wikipedia.org The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate that undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. rsc.org
The following table provides examples of Sonogashira coupling reactions with substituted aryl iodides.
| Aryl Iodide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | CuI | Dabco | DMF | RT | 98 nih.gov |
| 5-Iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | None | Diisopropylamine | THF | RT | 95 rsc.org |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | Benzene | RT | 85 wikipedia.org |
This table includes data from similar systems to illustrate typical reaction conditions and yields for Sonogashira couplings.
Buchwald-Hartwig Amination and Related C-N Bond Formations
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction joins an amine with an aryl halide or triflate. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org
While specific examples of Buchwald-Hartwig amination on this compound are not extensively documented in dedicated studies, its reactivity can be inferred from established principles and studies on analogous systems. The presence of an iodo-substituent makes it a highly suitable substrate for the initial oxidative addition step, which is typically the rate-determining step for less reactive aryl chlorides or bromides.
Challenges in the amination of this substrate may arise from steric hindrance posed by the methyl group ortho to the iodine atom. However, the development of sterically hindered and electron-rich phosphine (B1218219) ligands, such as DavePhos and XPhos, has significantly broadened the scope of this reaction to include sterically demanding coupling partners. organic-chemistry.org
Furthermore, studies on the amination of other halo-heterocycles, like 4-halo-1H-1-tritylpyrazoles, provide valuable insights. In these systems, the coupling of amines bearing β-hydrogens can be complicated by a competing β-hydride elimination side reaction from the palladium complex. nih.gov However, careful selection of the catalyst system, such as using Pd(dba)₂ with specific ligands like tBuDavePhos, has proven effective for amines lacking a β-hydrogen. For more challenging primary and secondary amines that do possess β-hydrogens, copper(I)-mediated C-N coupling has been shown to be a successful alternative. nih.gov
Table 1: Catalyst Systems for Buchwald-Hartwig Amination of Halo-Heterocycles nih.gov
| Catalyst/Ligand | Amine Type | Substrate | Notes |
| Pd(dba)₂ / tBuDavePhos | Amines lacking β-H (e.g., piperidine) | 4-Bromo-1-tritylpyrazole | Good yields, overcomes steric hindrance. |
| CuI | Amines with β-H (e.g., pyrrolidine, allylamine) | 4-Iodo-1-tritylpyrazole | Effective alternative when β-elimination is problematic with Pd. |
These findings suggest that this compound is a promising candidate for Buchwald-Hartwig amination, with the choice of catalyst (Palladium vs. Copper) and ligand being critical to accommodate the specific amine coupling partner and mitigate potential side reactions.
Other Palladium, Copper, and Nickel-Catalyzed Processes
Beyond direct amination, the iodo-substituent on this compound serves as a handle for a variety of other transition metal-catalyzed cross-coupling reactions to form C-C, C-O, and C-S bonds.
Palladium-Catalyzed Processes: The Sonogashira cross-coupling reaction, which couples aryl halides with terminal alkynes, is a prominent palladium-catalyzed transformation. Research has demonstrated that electron-deficient aryl iodides, such as 1-iodo-4-nitrobenzene, undergo efficient Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst like Pd(OAc)₂. nih.govresearchgate.net These reactions can often be performed under mild, aerobic, and even copper-free conditions, which enhances their synthetic utility. nih.gov Given the structural and electronic similarities, this compound is expected to perform well in such C-C bond-forming reactions.
Copper-Catalyzed Processes: Copper catalysis offers a complementary and often more cost-effective alternative to palladium for cross-coupling reactions. Copper-catalyzed methods are particularly effective for C-N, C-O, and C-S bond formations with aryl iodides. The general mechanism for C-N coupling, for instance, is thought to involve the oxidative addition of the aryl iodide to a Cu(I) species, forming a Cu(III) intermediate, which, after coordination of the nucleophile and reductive elimination, yields the coupled product. encyclopedia.pubmdpi.com Copper-catalyzed systems, sometimes in conjunction with hypervalent iodine reagents, can facilitate the arylation of a wide range of nucleophiles, including amines, phenols, and thiols. mdpi.com
Nickel-Catalyzed Processes: Nickel catalysts exhibit unique reactivity, often differing from palladium due to their propensity to engage in single-electron transfer (SET) pathways and access different oxidation states (e.g., Ni(I)/Ni(III) cycles). nih.gov This distinct reactivity allows for transformations that are challenging for palladium catalysts. For example, nickel catalysis has been successfully employed for the C-alkylation of nitroalkanes with unactivated alkyl iodides, a reaction that is not effectively catalyzed by copper. nih.gov This demonstrates nickel's capacity to activate C-I bonds for coupling with carbon-based nucleophiles, even in the presence of a nitro group. This suggests potential applications for this compound in nickel-catalyzed C(sp²)-C(sp³) coupling reactions.
Transformations of the Nitro Group Functionality
Selective Reduction to Amines and Derivatives (e.g., Aniline (B41778) Derivatives)
The selective reduction of the nitro group to an amine is a pivotal transformation, yielding 3-amino-1-iodo-2,5-dimethylbenzene, a valuable synthetic precursor. The key challenge is to achieve this reduction with high chemoselectivity, leaving the carbon-iodine bond intact. Several methods are available to accomplish this.
Catalytic Hydrogenation: This is a widely used industrial method. While highly efficient, standard catalysts like Palladium on carbon (Pd/C) can sometimes lead to competitive hydrodehalogenation (reduction of the C-I bond). youtube.com However, careful selection of the catalyst and reaction conditions can prevent this. For instance, catalytic hydrogenation has been used to reduce chloronitroaromatic compounds to the corresponding chloroanilines without loss of the halogen. google.com A recent development involves a heterogeneous biocatalyst, where a hydrogenase enzyme is immobilized on carbon black, which shows excellent selectivity for nitro group reduction in the presence of other reducible functional groups under mild, aqueous conditions. nih.gov
Metal/Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl or acetic acid) are highly effective for the selective reduction of aromatic nitro groups. youtube.com These conditions are generally mild enough to preserve the aryl-iodide bond, making them well-suited for the transformation of this compound.
Table 2: Common Reagents for Selective Nitro Group Reduction youtube.comgoogle.com
| Reagent System | Conditions | Selectivity Notes |
| H₂, Catalyst | Varies (e.g., Pd/C, PtO₂, Raney Ni) | Can be highly selective, but risk of hydrodehalogenation. |
| Fe / HCl or CH₃COOH | Acidic, aqueous | Classic, reliable method; excellent chemoselectivity for nitro group. |
| Sn / HCl | Acidic, aqueous | Similar to Fe/HCl, highly effective. |
| Zn / HCl or CH₃COOH | Acidic, aqueous | Another effective metal/acid system. |
The resulting aniline derivative is a versatile building block for the synthesis of heterocycles, dyes, and other functional materials.
Condensation and Cycloaddition Reactions Involving the Nitro Group
While the aromatic nitro group itself is generally not reactive in condensation or cycloaddition reactions, its reduction to an amine opens up a plethora of possibilities for subsequent intramolecular cyclization reactions. The nitro group acts as a masked amino group, enabling the strategic construction of heterocyclic ring systems.
A notable example is the synthesis of oxindoles. In a documented process, a 2-nitroarylmalonate diester is first subjected to catalytic hydrogenation to reduce the nitro group. google.com The newly formed amino group then readily undergoes an in situ intramolecular condensation (aminolysis) with one of the adjacent ester groups to form a 2-oxindole-3-carboxylate ester, which can be further hydrolyzed and decarboxylated to yield the final oxindole (B195798) product. google.com
This strategy highlights the synthetic utility of the nitro group as a precursor to a reactive amine. By designing a substrate like this compound with appropriate functionalities on adjacent side chains, the reduction of the nitro group can trigger a programmed condensation or cyclization cascade, providing a powerful tool for the synthesis of complex fused ring systems.
Reactivity and Functionalization at Alkyl Substituents
Side-Chain Functionalization of Methyl Groups
The two methyl groups on the benzene ring of this compound are not inert and can be selectively functionalized at the benzylic position. This reactivity provides a secondary avenue for structural modification, complementing the reactions at the iodo and nitro positions.
Side-Chain Halogenation: The benzylic hydrogens of the methyl groups can be selectively replaced with a halogen, typically bromine, through a free-radical chain reaction. orgoreview.comlibretexts.org The reagent of choice for this transformation is N-bromosuccinimide (NBS), used in the presence of a radical initiator such as light (hν) or benzoyl peroxide. youtube.com The reaction proceeds via the formation of a resonance-stabilized benzylic radical, making the reaction highly specific to the side chain and avoiding substitution on the aromatic ring. orgoreview.com The resulting bromomethyl group is a versatile functional handle, readily participating in nucleophilic substitution (Sₙ2) and elimination (E2) reactions.
Side-Chain Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). youtube.comlibretexts.org This reaction requires the benzylic carbon to have at least one attached hydrogen. The entire alkyl chain is cleaved, leaving a carboxylic acid group directly attached to the aromatic ring. For substrates containing a nitro group, such as nitrotoluene, copper-catalyzed aerobic oxidation has also been shown to be effective, converting the methyl group to a carboxylic acid with high selectivity. nih.gov This transformation converts the electron-donating methyl groups into electron-withdrawing carboxylic acid groups, significantly altering the electronic properties of the aromatic ring.
Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 1 Iodo 2,5 Dimethyl 3 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Confirmation
NMR spectroscopy is a cornerstone of chemical analysis, offering precise insights into the structure of a molecule.
¹H NMR Data Analysis for Proton Environment Mapping
A ¹H NMR spectrum of 1-Iodo-2,5-dimethyl-3-nitrobenzene would be expected to reveal distinct signals for the aromatic and methyl protons. The chemical shifts (δ) of the two aromatic protons would be influenced by the electron-withdrawing nitro group and the iodine atom, as well as the electron-donating methyl groups. The integration of these signals would confirm the presence of two aromatic hydrogens. Furthermore, two separate singlets would be anticipated for the two methyl groups, each integrating to three protons, confirming their distinct chemical environments within the molecule.
¹³C NMR Data Analysis and Multi-Dimensional NMR Techniques (DEPT, COSY, HMQC, HMBC)
The ¹³C NMR spectrum would provide a count of the unique carbon environments in this compound. Six distinct signals would be expected for the benzene (B151609) ring carbons, with their chemical shifts indicating the influence of the various substituents. Two additional signals would correspond to the two methyl group carbons.
To further confirm the structure, a series of multi-dimensional NMR experiments would be essential:
DEPT (Distortionless Enhancement by Polarization Transfer): This technique would differentiate between CH, CH₂, and CH₃ groups, confirming the presence of the two methyl groups and the two aromatic CH groups.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons, though in this specific molecule with isolated aromatic protons, no cross-peaks would be expected between them.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons to which they are attached, definitively linking the proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial in establishing the connectivity of the substituents on the benzene ring by showing correlations from the methyl protons to the quaternary carbons and adjacent aromatic carbons.
¹⁵N NMR and ¹⁹F NMR Spectroscopy for Specific Isotopic Probes (if applicable to derivatives)
For the parent compound, ¹⁵N NMR could provide information about the electronic environment of the nitro group's nitrogen atom. ¹⁹F NMR would not be applicable unless fluorine-containing derivatives of this compound were synthesized.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the precise molecular weight of this compound with high accuracy. This data would allow for the unambiguous determination of its molecular formula, C₈H₈INO₂.
Detailed Fragmentation Patterns for Structural Connectivity Elucidation
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Subsequent fragmentation would likely involve the loss of the nitro group (-NO₂) and the iodine atom (-I). The fragmentation pattern would also be expected to show peaks corresponding to the loss of methyl radicals (-CH₃) and other characteristic fragments, providing further corroboration of the compound's structure.
The absence of this specific data in the public domain highlights a gap in the chemical literature and presents an opportunity for further research to synthesize and characterize this compound, thereby contributing to the broader understanding of substituted nitrobenzenes.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The resulting spectra provide a unique molecular fingerprint.
An analysis of the expected vibrational modes for this compound would involve the identification of characteristic bands for the nitro group (NO₂), the carbon-iodine (C-I) bond, the aromatic ring, and the methyl (CH₃) groups. The symmetric and asymmetric stretching vibrations of the NO₂ group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-I stretching vibration is expected at lower frequencies, generally in the range of 480-610 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the in-plane and out-of-plane bending vibrations occur at lower wavenumbers. The methyl group vibrations would also be present, including symmetric and asymmetric C-H stretching and bending modes.
Despite a thorough search of scientific literature and spectral databases, detailed experimental IR and Raman spectral data specifically for this compound are not publicly available at this time. Therefore, a complete vibrational analysis based on experimental findings cannot be presented.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on unit cell parameters, molecular conformation, bond lengths, bond angles, and intermolecular interactions.
A crystallographic study of this compound would provide invaluable insights into its solid-state architecture. However, a review of the Cambridge Structural Database (CSD) and other crystallographic repositories indicates that the crystal structure for this specific compound has not been determined or is not publicly available.
Unit Cell Parameters and Space Group Analysis
The unit cell is the basic repeating unit of a crystal lattice, defined by its axial lengths (a, b, c) and interaxial angles (α, β, γ). The space group describes the symmetry elements present in the crystal.
As no crystallographic data for this compound has been published, the unit cell parameters and space group remain undetermined.
Molecular Conformation, Bond Lengths, Bond Angles, and Intermolecular Interactions
A detailed crystallographic analysis would reveal the planarity of the benzene ring, the orientation of the nitro and methyl substituents, and the precise bond lengths and angles within the molecule. It would also elucidate any significant intermolecular interactions, such as halogen bonding (C-I···O or C-I···π), which could influence the crystal packing.
In the absence of experimental X-ray diffraction data, the specific molecular conformation and the precise values for bond lengths and angles for this compound in the solid state are unknown. Consequently, a discussion of its intermolecular interactions based on crystallographic evidence is not possible.
Theoretical and Computational Investigations of 1 Iodo 2,5 Dimethyl 3 Nitrobenzene
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy. It is employed to determine the electronic structure of molecules, which in turn governs their physical and chemical properties. DFT calculations for 1-Iodo-2,5-dimethyl-3-nitrobenzene would focus on its optimized geometry, molecular orbitals, and electrostatic potential to build a comprehensive electronic profile.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process seeks the lowest energy conformation of the molecule. For this compound, a key aspect of its conformation is the orientation of the nitro group (NO₂) relative to the benzene (B151609) ring. Due to steric hindrance from the adjacent methyl and iodo substituents, the nitro group is likely twisted out of the plane of the benzene ring.
DFT calculations, such as those at the B3LYP/6-311G(d,p) level of theory, are used to find the equilibrium geometry by minimizing the forces on each atom. The resulting bond lengths, bond angles, and dihedral angles define the molecule's most stable structure. In a related compound, 2,4-dichloro-1-iodo-6-nitrobenzene, a significant dihedral angle of 90° was observed between the nitro group and the benzene ring, suggesting a similar non-planar arrangement could be expected for this compound to alleviate steric strain. researchgate.net
Table 1: Predicted Structural Parameters for this compound This table is illustrative, based on principles of computational chemistry, as specific experimental data for this exact compound is not available.
| Parameter | Predicted Value/Range | Influencing Factors |
| C-N Bond Length | ~1.47 - 1.49 Å | Electronic effects of the ring and steric push from adjacent groups. |
| C-I Bond Length | ~2.09 - 2.11 Å | Electronegativity of iodine and its interaction with the aromatic ring. |
| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å | Standard aromatic C-C bond character. |
| C-NO₂ Dihedral Angle | 60° - 90° | Steric hindrance between the nitro group and the ortho-substituted methyl and iodo groups. |
| C-CH₃ Bond Lengths | ~1.50 - 1.52 Å | Typical sp²-sp³ carbon-carbon single bond. |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netmdpi.com A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, DFT calculations would predict:
HOMO: Likely localized on the electron-rich dimethyl-substituted benzene ring, which acts as the primary electron-donating part of the molecule.
LUMO: Primarily centered on the electron-withdrawing nitro group (NO₂), which is a known electrophilic site. researchgate.netresearchgate.net
This separation of the HOMO and LUMO facilitates intramolecular charge transfer from the ring to the nitro group upon electronic excitation. The HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity toward other species.
Table 2: Conceptual Frontier Molecular Orbital Properties This table presents expected findings from FMO analysis based on related nitroaromatic compounds.
| Orbital | Predicted Localization | Role in Reactivity | Predicted Energy (Conceptual) |
| HOMO | Dimethyl-benzene Ring | Electron Donor (Nucleophilic Center) | High (e.g., -6 to -7 eV) |
| LUMO | Nitro Group (NO₂) | Electron Acceptor (Electrophilic Center) | Low (e.g., -2 to -3 eV) |
| HOMO-LUMO Gap (ΔE) | N/A | Indicator of Chemical Reactivity & Stability | Small to Moderate (~4 eV) |
The Molecular Electrostatic Potential (ESP) map is a visual tool that illustrates the charge distribution within a molecule. It is calculated by placing a positive point charge at various locations around the molecule and calculating the potential energy. This map helps in predicting sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com
Red Regions (Negative ESP): Indicate areas of high electron density, which are susceptible to electrophilic attack.
Blue Regions (Positive ESP): Indicate areas of low electron density or electron deficiency, which are attractive to nucleophiles.
For this compound, the ESP map is expected to show:
A strong negative potential (red/yellow) around the oxygen atoms of the nitro group, confirming this as the primary site for interaction with electrophiles or for hydrogen bonding. researchgate.netrasayanjournal.co.in
A region of positive potential (blue), known as a σ-hole, on the iodine atom along the axis of the C-I bond. This makes the iodine atom a potential site for halogen bonding, a type of non-covalent interaction. researchgate.net
Moderate positive potential around the hydrogen atoms of the methyl groups and the aromatic ring. researchgate.net
These predictions are consistent with studies on similar molecules like 1,2-dimethyl-3-nitrobenzene, where the negative potential is concentrated on the nitro group and positive potential is found elsewhere. researchgate.netrasayanjournal.co.in
Computational Modeling of Reaction Mechanisms and Kinetics
Beyond static electronic properties, computational chemistry can model the dynamic processes of chemical reactions. This involves mapping the energy landscape of a reaction to understand its mechanism and predict its rate.
To model a chemical reaction, one must first identify the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants to products. A transition state search involves algorithms that locate this first-order saddle point on the potential energy surface.
Once a potential TS structure is found, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path downhill from the TS in both forward and reverse directions. nih.gov A successful IRC calculation confirms that the identified TS correctly connects the desired reactants and products, validating the proposed reaction mechanism. For a reaction involving this compound, such as a nucleophilic aromatic substitution, this analysis would trace the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the iodide leaving group.
By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. This profile visualizes the energy changes that occur as the reaction progresses.
Solvent Effects on Reaction Energetics
The solvent environment can profoundly impact the energetics and kinetics of a chemical reaction. For a molecule like this compound, which possesses a significant dipole moment due to the electron-withdrawing nitro group and the polarizable iodine atom, solvent effects are expected to be pronounced. These effects are primarily due to the differential solvation of the reactants, transition states, and products. wikipedia.orgrsc.org
Theoretical models, particularly continuum solvation models like the Polarizable Continuum Model (PCM) and its variants (e.g., IEFPCM), are instrumental in studying these effects computationally. nih.govqu.edu.qa These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energies.
Influence on Reaction Rates:
The Hughes-Ingold rules provide a qualitative framework for predicting the effect of solvent polarity on reaction rates. wikipedia.org For reactions where the transition state is more polar than the reactants, an increase in solvent polarity will lead to greater stabilization of the transition state, thus accelerating the reaction rate. wikipedia.org Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction will be slower in a polar solvent. wikipedia.org
In the case of nucleophilic aromatic substitution (SNAr) reactions, which are common for nitro-activated aryl halides, the transition state (a Meisenheimer complex) is typically a highly polar and charged species. Therefore, the rate of such reactions involving this compound is expected to increase significantly with increasing solvent polarity.
Hypothetical Reaction Energetics in Different Solvents:
To illustrate the potential solvent effects on a hypothetical reaction of this compound, consider a nucleophilic substitution with a generic nucleophile (Nu-). The reaction energetics could be modeled using quantum chemical calculations (e.g., Density Functional Theory - DFT) combined with a continuum solvation model. The following table presents hypothetical activation energies (ΔG‡) and reaction free energies (ΔGr) in solvents of varying polarity.
| Solvent | Dielectric Constant (ε) | Hypothetical ΔG‡ (kcal/mol) | Hypothetical ΔGr (kcal/mol) |
| n-Hexane | 1.88 | 35.2 | -5.1 |
| Toluene | 2.38 | 33.8 | -6.3 |
| Acetonitrile | 37.5 | 28.5 | -10.8 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 27.1 | -12.4 |
This table is illustrative and based on general principles of solvent effects on SNAr reactions. Actual values would require specific computational studies.
As the hypothetical data suggests, a marked decrease in the activation energy (ΔG‡) is observed as the solvent polarity increases, indicating a significant rate enhancement. This is a direct consequence of the enhanced stabilization of the polar transition state by more polar solvents. chemrxiv.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (focused solely on theoretical chemical reactivity, not biological)
QSAR/QSPR models are powerful in silico tools that correlate the structural or property-based descriptors of a series of compounds with their activity or property of interest. nih.govresearchgate.net For this compound, QSAR/QSPR studies can be employed to predict its theoretical chemical reactivity based on a dataset of related nitroaromatic compounds. nih.govdergipark.org.tr The goal is to develop a mathematical model that can estimate reactivity parameters without the need for extensive experimental or computational work for every new analog.
Descriptors for Chemical Reactivity:
A variety of molecular descriptors can be calculated to build a QSAR/QSPR model for chemical reactivity. These descriptors can be broadly categorized as:
Electronic Descriptors: These quantify the electronic properties of the molecule. For nitroaromatics, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy of the Highest Occupied Molecular Orbital (EHOMO), electrophilicity index (ω), and Mulliken charges on specific atoms are particularly relevant. mdpi.comnih.gov A lower ELUMO, for instance, generally correlates with higher reactivity towards nucleophiles.
Steric Descriptors: These account for the size and shape of the molecule, which can influence the accessibility of the reaction center. Examples include molecular volume, surface area, and specific steric parameters.
Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.
Hypothetical QSAR Model for Reactivity:
A hypothetical QSAR model for predicting the rate constant (log k) of a nucleophilic aromatic substitution reaction for a series of substituted iodonitrobenzenes, including this compound, could take the following linear form:
log k = c₀ + c₁(ELUMO) + c₂(qC-I) + c₃(Vm)
Where:
k is the reaction rate constant.
ELUMO is the energy of the Lowest Unoccupied Molecular Orbital.
qC-I is the partial charge on the carbon atom bonded to the iodine.
Vm is the molecular volume.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of the training set of compounds.
The following table provides hypothetical values for these descriptors for a small set of analogous compounds to illustrate the concept.
| Compound | log k (hypothetical) | ELUMO (eV) | qC-I (a.u.) | Vm (ų) |
| 1-Iodo-3-nitrobenzene | -4.5 | -1.85 | +0.15 | 150.2 |
| 1-Iodo-4-nitrobenzene | -4.2 | -1.90 | +0.16 | 150.2 |
| This compound | (Predicted) | -1.75 | +0.13 | 178.6 |
| 2-Iodo-1,3-dinitrobenzene | -2.1 | -2.50 | +0.20 | 165.4 |
This table contains hypothetical data for illustrative purposes. The reactivity of this compound would be predicted using the QSAR model derived from the known data of the other compounds.
Such QSAR models, once validated, can be powerful tools for predicting the chemical reactivity of new or untested nitroaromatic compounds, thereby guiding synthetic efforts and mechanistic studies. researchgate.netresearchgate.net
Applications of 1 Iodo 2,5 Dimethyl 3 Nitrobenzene in Advanced Organic Synthesis and Materials Science
Role as a Key Precursor in the Synthesis of Complex Aromatic Scaffolds
The presence of an iodine atom on the aromatic ring makes 1-Iodo-2,5-dimethyl-3-nitrobenzene a prime candidate for a variety of cross-coupling reactions, which are fundamental to the construction of intricate aromatic systems.
Polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues are of significant interest due to their unique electronic and photophysical properties. The iodo-substituent in this compound can serve as a versatile handle for carbon-carbon bond formation, a critical step in the assembly of larger aromatic frameworks. For instance, in Suzuki or Stille coupling reactions, the iodine atom can be readily displaced by a variety of organoboron or organotin reagents, respectively, to introduce new aryl or vinyl groups.
Furthermore, the nitro group can be chemically transformed into other functionalities, such as an amino group, which can then participate in cyclization reactions to form nitrogen-containing heterocycles. researchgate.net The strategic positioning of the dimethyl groups can also influence the regioselectivity of these reactions and the ultimate geometry of the resulting polycyclic systems. The synthesis of novel PAHs and heterocycles from precursors like this compound could lead to the development of new materials with tailored electronic properties.
Table 1: Potential Cross-Coupling Reactions for PAH and Heterocycle Synthesis
| Reaction Type | Coupling Partner | Potential Product Class |
| Suzuki Coupling | Arylboronic acid/ester | Biphenyl derivatives, PAHs |
| Sonogashira Coupling | Terminal alkyne | Aryl alkynes, precursors to PAHs |
| Buchwald-Hartwig Amination | Amine | N-Aryl amines, precursors to N-heterocycles |
| Heck Coupling | Alkene | Stilbene derivatives, extended π-systems |
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. cam.ac.ukscispace.comsemanticscholar.orgsci-hub.se The orthogonal reactivity of the iodo and nitro groups in this compound makes it an attractive starting point for DOS. The iodo group can be utilized in a first set of diversification reactions (e.g., cross-coupling), followed by the transformation of the nitro group to introduce a second point of diversity. This "build/couple/pair" strategy allows for the rapid generation of a wide array of molecules with distinct substitution patterns and three-dimensional shapes from a single, readily available precursor. wiley-vch.de
Building Block for Functional Materials (e.g., polymers, optoelectronic materials)
The development of new functional materials with tailored optical and electronic properties is a major focus of modern materials science. The structural features of this compound suggest its potential as a monomer or precursor for such materials.
Conjugated polymers are of interest for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The iodo- and nitro-substituted benzene (B151609) ring of this compound could be incorporated into a polymer backbone through various polymerization techniques. For example, palladium-catalyzed polymerization reactions, such as Suzuki or Sonogashira polycondensation, could be employed to create polymers with alternating aromatic units. The presence of the nitro group can modulate the electronic properties of the resulting polymer, potentially leading to materials with desirable electron-accepting characteristics.
The chromophoric nature of the nitroaromatic system in this compound suggests its potential as a precursor for the synthesis of novel dyes and pigments. echemi.com Chemical modification of the nitro group, for instance, through reduction to an amino group followed by diazotization and coupling reactions, could lead to a wide range of azo dyes with varying colors and properties. Furthermore, the iodo-functionality allows for the introduction of other chromophoric or auxochromic groups, providing a route to fine-tune the spectral properties of the resulting molecules.
Catalyst or Ligand Precursor in Homogeneous and Heterogeneous Catalysis
While the direct catalytic application of this compound is not documented, its derivatives hold potential as precursors for the synthesis of ligands for metal-based catalysts. The reduction of the nitro group to an amine, followed by further functionalization, could lead to the formation of bidentate or tridentate ligands. These ligands can then be coordinated to transition metals to form catalytically active complexes for a variety of organic transformations. The steric bulk provided by the dimethyl groups could influence the coordination geometry and the catalytic activity and selectivity of the resulting metal complexes.
Advanced Analytical Methodologies for Detection, Quantification, and Purity Assessment in Research Contexts
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating 1-Iodo-2,5-dimethyl-3-nitrobenzene from starting materials, byproducts, and impurities. The choice of technique depends on the analyte's volatility and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile nitroaromatic compounds. researchgate.net For this compound, a reverse-phase (RP) HPLC method is typically employed. sielc.com Separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and water. sielc.com
Detection is most commonly performed using an ultraviolet (UV) detector, as the nitroaromatic structure contains a strong chromophore. cdc.gov A Diode Array Detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. The sensitivity of HPLC methods for nitroaromatic compounds can reach into the low parts-per-billion (ppb) range. cdc.gov For applications requiring mass analysis, phosphoric acid in the mobile phase can be substituted with a mass spectrometry-compatible acid like formic acid. sielc.com
Table 1: Illustrative HPLC-UV Parameters for Analysis of Nitroaromatic Compounds
| Parameter | Condition |
| Column | C18 (Reverse-Phase) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Wavelength | ~254 nm (typical for nitroaromatics) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This table presents typical starting conditions for method development.
Gas Chromatography (GC) is highly suitable for the analysis of volatile and semi-volatile compounds like this compound. taylorfrancis.com The compound's thermal stability allows it to be vaporized in a heated injector without decomposition. cdc.gov Separation is typically carried out on a low-to-medium polarity capillary column, such as a DB-5 or equivalent, which separates compounds based on their boiling points and interactions with the stationary phase. epa.govnih.gov
When coupled with a Mass Spectrometer (GC-MS), this technique provides definitive identification. nih.gov The mass spectrometer fragments the analyte molecules in a predictable pattern, creating a unique mass spectrum that serves as a chemical fingerprint. For halogenated and nitrated compounds, characteristic fragments often include the loss of the iodo group ([M-127]⁺), the nitro group ([M-46]⁺), or a methyl group ([M-15]⁺). nih.gov Electron Capture Detectors (ECD) are also highly sensitive to halogenated and nitro-containing compounds and can be used for trace-level quantification. epa.gov
Table 2: Typical GC-MS Parameters for Analysis of this compound
| Parameter | Condition |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temperature | 270-280°C |
| Carrier Gas | Helium |
| Oven Program | Start at 80-90°C, ramp at 8-10°C/min to 300°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) |
Parameters are illustrative and require optimization for specific applications. nih.gov
Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly monitoring the progress of chemical reactions in real-time. itwreagents.comthieme.de To monitor the synthesis of this compound, small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials. researchgate.net The plate is then developed in a suitable mobile phase, often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate. rsc.org
The separation of spots on the plate, visualized under UV light, indicates the consumption of reactants and the formation of the product. chegg.com The disappearance of the starting material spot and the appearance of a new spot corresponding to the product signify the reaction's progression toward completion. chegg.com This rapid, simple, and inexpensive technique is crucial for optimizing reaction times and conditions before proceeding to more complex workup and purification procedures. researchgate.netrsc.org
Hyphenated Techniques for Comprehensive Characterization in Complex Mixtures
For analyzing this compound in complex samples, such as environmental matrices or in the context of impurity profiling, more advanced hyphenated techniques are required to achieve the necessary sensitivity and selectivity. longdom.org
Tandem mass spectrometry (MS/MS), available on both LC and GC platforms, significantly enhances analytical capabilities. gentechscientific.com In LC-MS/MS or GC-MS/MS, a specific parent ion corresponding to the mass of this compound is selected in the first mass analyzer, fragmented via collision-induced dissociation, and then specific fragment (daughter) ions are monitored in the second mass analyzer. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), filters out background noise and chemical interferences, leading to a dramatic increase in selectivity and sensitivity. nih.gov
This is particularly useful for detecting trace levels of the compound. researchgate.net For neutral nitroaromatic compounds that exhibit poor ionization efficiency in LC-MS, chemical derivatization to form more easily ionizable amines can be employed to improve detection limits. researchgate.net
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary method for determining the purity and concentration of organic compounds without the need for a specific standard of the analyte itself. koreascience.kremerypharma.com The technique relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to it. emerypharma.com
In a typical ¹H qNMR experiment, a precisely weighed amount of the this compound sample is dissolved in a deuterated solvent along with a precisely weighed amount of a stable, high-purity internal standard. acs.org The internal standard must have at least one proton signal that is well-resolved from any signals of the analyte. koreascience.kr By comparing the integral of a specific, non-overlapping proton signal from the analyte (e.g., one of the aromatic protons or methyl protons) with the integral of a known signal from the internal standard, the absolute purity or concentration of the analyte can be calculated with high accuracy and precision. emerypharma.comnih.gov This makes qNMR an invaluable tool for certifying reference materials and for orthogonal purity assessment alongside chromatographic methods. nih.govbohrium.com
Electrochemical and Voltammetric Analysis of this compound
The electrochemical properties of this compound are of significant interest in research contexts, particularly for its detection, quantification, and purity assessment. While specific studies on this exact molecule are not extensively documented in publicly available literature, its electrochemical behavior can be reliably inferred from the well-established principles governing substituted nitroaromatic compounds. Voltammetric techniques, which measure current as a function of applied potential, are powerful tools for investigating the redox characteristics of such molecules.
The core electrochemical activity of this compound is centered on the nitro (-NO₂) group, which is readily reducible at an electrode surface. The presence of iodo (-I) and dimethyl (-CH₃) substituents on the benzene (B151609) ring influences the electron density of the aromatic system, thereby modulating the reduction potential of the nitro group.
Redox Behavior in Aqueous and Non-Aqueous Media
The initial and often rate-determining step in many environments is the one-electron reduction to form a nitro radical anion (Ar-NO₂⁻). researchgate.net The stability of this radical anion is a crucial factor in the subsequent reaction pathway. In aprotic (non-aqueous) solvents, this radical anion can be quite stable, allowing for its direct observation using techniques like cyclic voltammetry. researchgate.net In protic media (containing a source of protons, like water), the radical anion is typically short-lived and is rapidly protonated and further reduced.
Cyclic Voltammetry (CV) as a Diagnostic Tool
Cyclic voltammetry is a primary technique used to study the redox behavior of nitroaromatic compounds. nih.gov A typical cyclic voltammogram for a substituted nitrobenzene (B124822) will show a cathodic peak corresponding to the reduction of the nitro group. The potential at which this peak occurs (the peak potential, Epc) provides information about the ease of reduction. The presence of an anodic peak on the reverse scan indicates the reversibility of the redox process. For many nitro compounds, the initial reduction is irreversible due to follow-up chemical reactions of the generated radical anion. researchgate.net
The substituents on the benzene ring affect the reduction potential. Electron-withdrawing groups generally make the reduction easier (occur at less negative potentials), while electron-donating groups make it more difficult. In this compound:
The nitro group is strongly electron-withdrawing.
The iodo group is also electron-withdrawing (by induction) but can be a weak π-donor.
The dimethyl groups are electron-donating.
The interplay of these groups will determine the precise reduction potential. It is anticipated that the electron-donating methyl groups will make the reduction slightly more difficult compared to unsubstituted nitrobenzene, while the iodo group will counteract this effect to some extent.
Quantitative Analysis and Purity Assessment
Voltammetric methods such as differential pulse voltammetry (DPV) and square-wave voltammetry (SWV) offer high sensitivity and are well-suited for the quantitative determination of nitroaromatic compounds. These techniques can be used to construct calibration curves where the peak current is proportional to the concentration of the analyte. This allows for the quantification of this compound in various research samples. The limit of detection (LOD) and limit of quantification (LOQ) for similar nitroaromatic compounds are often in the micromolar (µM) range, demonstrating the high sensitivity of these methods. rasayanjournal.co.in
Furthermore, the purity of a sample of this compound can be assessed using voltammetric techniques. The presence of electroactive impurities would manifest as additional peaks in the voltammogram at different potentials. The relative height or area of these impurity peaks can provide a semi-quantitative measure of the purity.
Illustrative Research Findings
Table 1: Typical Cyclic Voltammetry Data for Substituted Nitrobenzenes in Aprotic Media
| Compound | Solvent/Electrolyte | Peak Potential (Epc) vs. Ag/AgCl (V) | Reversibility |
| Nitrobenzene | Acetonitrile/TBAP | -1.15 | Reversible |
| p-Nitrotoluene | Acetonitrile/TBAP | -1.22 | Reversible |
| p-Chloronitrobenzene | Acetonitrile/TBAP | -1.08 | Reversible |
This table illustrates how an electron-donating group (methyl in p-nitrotoluene) makes the reduction potential more negative, while an electron-withdrawing group (chloro in p-chloronitrobenzene) makes it less negative compared to unsubstituted nitrobenzene. Data is representative and compiled from general knowledge in electrochemistry.
Table 2: Influence of pH on the Reduction Potential of a Nitroaromatic Compound
| pH | Peak Potential (Epc) vs. SCE (V) |
| 3.0 | -0.370 |
| 6.0 | -0.550 |
| 9.0 | -0.730 |
| 12.0 | -0.910 |
This table demonstrates the typical pH-dependent shift of the reduction potential for a nitroaromatic compound, indicating the involvement of protons in the reaction mechanism. The potential becomes more negative as the pH increases (becomes more alkaline). Data is illustrative based on published studies of nitroaromatic compounds. researchgate.net
Future Research Directions and Unexplored Avenues for 1 Iodo 2,5 Dimethyl 3 Nitrobenzene
Development of More Sustainable and Green Synthetic Routes
The traditional synthesis of 1-Iodo-2,5-dimethyl-3-nitrobenzene typically involves classical nitration and iodination reactions, which often rely on harsh reagents and generate significant waste. nih.gov Future research will undoubtedly focus on developing more environmentally benign synthetic pathways.
One promising avenue is the exploration of greener iodination techniques. Traditional methods often employ strong oxidants, which can be hazardous. researchgate.net Recent advancements in the iodination of activated arenes have demonstrated the use of more eco-friendly reagent systems, such as sodium iodate (B108269) and sodium sulfite (B76179) in the presence of hydrochloric acid, which offer high yields with reduced environmental impact. scispace.comresearchgate.net Another approach involves the use of potassium iodide as the iodine source with catalytic amounts of sodium nitrite (B80452) in acidic media under aerobic conditions. mdpi.com Adapting these milder and more sustainable methods to the synthesis of this compound could significantly improve its green chemistry profile.
Furthermore, the nitration step itself is a target for green innovation. The use of nitric acid in conjunction with sulfuric acid is effective but environmentally taxing. nih.gov Research into enzymatic nitration of aromatic compounds offers a compelling alternative. nih.gov For instance, horseradish peroxidase has been shown to catalyze the nitration of certain aromatic substrates under mild conditions, offering high selectivity. nih.gov Investigating the feasibility of enzymatic nitration for the 2,5-dimethylbenzene scaffold could lead to a significantly greener synthesis of the nitro-intermediate.
Table 1: Comparison of Traditional and Potential Green Synthetic Routes
| Synthetic Step | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |
| Iodination | Molecular iodine with strong oxidants (e.g., CrO₃, KMnO₄) | NaIO₃/Na₂SO₃/HCl or KI/NaNO₂ (catalytic) with an acid | Milder reaction conditions, reduced toxicity of reagents, less hazardous waste. researchgate.netscispace.comresearchgate.netmdpi.com |
| Nitration | Mixed nitric and sulfuric acids | Enzymatic nitration (e.g., using horseradish peroxidase) | Ambient temperature and neutral pH, high selectivity, biodegradable catalyst. nih.gov |
Exploration of Novel Catalytic Transformations and Derivatizations
The synthetic utility of this compound is largely centered on well-established cross-coupling reactions like Suzuki and Ullmann couplings, and the reduction of the nitro group. chem960.com While these are powerful transformations, future research should aim to expand the catalytic toolbox for this substrate.
A significant area for exploration is the development of novel cross-coupling reactions. Beyond the standard C-C bond formations, the iodo-substituent could be leveraged for C-N, C-O, and C-S bond-forming reactions using advanced catalytic systems. Furthermore, the application of photocatalysis could open up new reaction pathways that are not accessible under thermal conditions.
Another exciting frontier is the chemoenzymatic modification of the molecule. The reduction of the nitro group is a key derivatization, and the use of nitroreductase enzymes for this purpose is a promising green alternative to traditional metal-catalyzed hydrogenations. acs.orggatech.edu These enzymes can exhibit high chemoselectivity, operating under mild, aqueous conditions. acs.org The resulting amine can then serve as a handle for a vast array of subsequent chemical modifications. The combination of enzymatic reduction with subsequent chemical transformations in a one-pot or continuous flow setup represents a powerful strategy for generating diverse libraries of novel compounds. acs.org
Investigation of its Role in Emerging Materials Science Applications
The unique electronic properties conferred by the nitro and iodo substituents make this compound an intriguing candidate for applications in materials science. While its use as a monomer or intermediate in the synthesis of polymers with enhanced thermal stability has been suggested, this area remains largely unexplored. chem960.com
Future research could focus on the synthesis and characterization of novel polymers incorporating the this compound moiety. The presence of the electron-withdrawing nitro group could lead to polymers with interesting optical and electronic properties, potentially finding applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The iodo-substituent could be utilized for post-polymerization modification, allowing for the fine-tuning of material properties.
Furthermore, its role as a ligand in the formation of metal-organic frameworks (MOFs) warrants deeper investigation. The ability to functionalize MOFs with both iodo and nitro groups could lead to materials with tailored porosity, and enhanced catalytic activity or selective gas adsorption properties. Research in this area would involve the synthesis of linker molecules derived from this compound and their subsequent assembly into novel MOF structures.
Deeper Mechanistic Insights Through Advanced Spectroscopic Probes and Computational Studies
A thorough understanding of the reaction mechanisms and photophysical properties of this compound is crucial for its rational application and the development of new transformations. Advanced spectroscopic techniques, particularly time-resolved methods, can provide unprecedented insights into the transient species and reaction dynamics.
Femtosecond transient absorption spectroscopy, for instance, has been used to study the ultrafast photochemical pathways of other nitroaromatic compounds, revealing complex dynamics of intersystem crossing and excited-state relaxation. nih.govacs.org Applying these techniques to this compound could elucidate the influence of the iodo and dimethyl substituents on its photophysics, which is critical for potential applications in photochemistry and materials science. Similarly, femtosecond stimulated Raman spectroscopy could provide structural information on short-lived intermediates in its chemical reactions. rsc.org Time-resolved infrared spectroscopy is another powerful tool to track the evolution of vibrational modes during a reaction, offering a detailed picture of bond-breaking and bond-forming events. acs.org
Complementing these experimental techniques, computational studies using Density Functional Theory (DFT) can provide detailed energetic profiles of reaction pathways and predict the structures of intermediates and transition states. nih.gov Such calculations can help to rationalize experimental observations and guide the design of new catalysts and reaction conditions. For example, DFT could be used to model the transition states of various cross-coupling reactions involving this compound, providing insights into the factors that control reactivity and selectivity.
Predictive Modeling for Novel Reactivity and Unforeseen Derivatives
The advent of machine learning and artificial intelligence is set to revolutionize chemical synthesis. medium.comnih.gov These tools can be trained on large datasets of chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even propose novel synthetic routes. arxiv.orgresearchgate.netarxiv.org
For this compound, predictive modeling could be employed to explore a vast chemical space of potential derivatives that would be impractical to investigate experimentally. Machine learning models could be developed to predict the feasibility and potential yields of a wide range of catalytic reactions, accelerating the discovery of new bioactive molecules and functional materials.
Furthermore, these models can go beyond simple product prediction and provide insights into reaction mechanisms. arxiv.org By analyzing patterns in large reaction datasets, machine learning algorithms can learn the fundamental principles of chemical reactivity and apply them to new systems. This could lead to the discovery of entirely new types of reactions and unforeseen derivatives of this compound with unique and valuable properties. The integration of predictive modeling with automated synthesis platforms represents a particularly exciting future direction, enabling the rapid design, synthesis, and testing of novel compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-iodo-2,5-dimethyl-3-nitrobenzene?
- Methodology : The compound can be synthesized via electrophilic aromatic substitution or Pd-catalyzed cross-coupling reactions. For example, iodination of pre-functionalized nitrobenzene derivatives (e.g., dimethylnitrobenzene precursors) using iodine monochloride (ICl) in acidic media. Pd-catalyzed protocols, as seen in analogous iodoarenes (e.g., methyl 3-iodo-2-methoxybenzoate), employ ligands like phosphines and bases such as KCO in polar aprotic solvents (e.g., DMF) .
- Key Considerations : Monitor regioselectivity due to competing nitro and methyl group directing effects. Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical.
Q. How should crystallographic data for this compound be refined and visualized?
- Methodology : Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) for small-molecule crystallography. ORTEP-3 is recommended for thermal ellipsoid visualization .
- Key Considerations : Validate hydrogen bonding and steric interactions influenced by the bulky iodine and nitro groups. Check for potential twinning due to molecular asymmetry.
Q. What spectroscopic techniques are critical for structural confirmation?
- Methodology :
- NMR : H and C NMR to confirm substitution patterns (e.g., deshielding of aromatic protons near nitro and iodine groups).
- MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (278.09 g/mol) and isotopic patterns (e.g., iodine’s signature peak at m/z 127) .
- Advanced Tip : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in the aromatic region.
Advanced Research Questions
Q. How can contradictions in regioselectivity during synthesis be resolved?
- Methodology : Computational modeling (DFT) predicts activation barriers for competing reaction pathways. For example, nitro groups are meta-directing, but steric hindrance from methyl groups may favor alternative sites. Experimental validation via kinetic studies (e.g., varying temperature or solvent polarity) can clarify dominant pathways .
- Case Study : In Pd-catalyzed couplings, bulky ligands (e.g., XPhos) suppress undesired β-hydride elimination, improving yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
